propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromen-2-one Scaffold: The initial step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-acetyl-8-methoxy-2H-chromen-2-one.
Bromination and Cyclization: The chromen-2-one derivative is then brominated using copper(II) bromide, followed by cyclization with thiourea to yield 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one.
Esterification: The final step involves the esterification of the chromen-2-one derivative with propyl bromoacetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups in the chromen-2-one scaffold can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and reduce inflammation in vitro .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with photoactive properties. Its ability to absorb light and undergo photochemical reactions makes it valuable in the production of light-sensitive coatings and films .
Mechanism of Action
The mechanism of action of propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and cell division . In anti-inflammatory applications, it modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one scaffold and exhibit comparable biological activities.
8-methoxy-2-oxo-2H-chromen-3-yl derivatives: These derivatives also possess the methoxy and carbonyl functional groups, contributing to their biological activity.
Uniqueness
Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate stands out due to its dual chromen-2-one structure, which enhances its ability to interact with multiple molecular targets. This unique feature contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H22O8 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
propyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C25H22O8/c1-4-10-30-22(27)13-31-19-9-8-16-17(12-21(26)32-23(16)14(19)2)18-11-15-6-5-7-20(29-3)24(15)33-25(18)28/h5-9,11-12H,4,10,13H2,1-3H3 |
InChI Key |
BFSYDPDGNBPUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Origin of Product |
United States |
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